(1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid: is a boronic acid derivative with a molecular formula of C9H10BFN2O2. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors, drug delivery systems, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid typically involves the reaction of 1-ethyl-6-fluoro-1,3-benzodiazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted benzodiazoles.
Scientific Research Applications
Chemistry: In organic synthesis, (1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable covalent bonds with diols makes it useful in the design of molecular sensors and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted .
Comparison with Similar Compounds
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure with a methyl group at the 2-position.
(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid: Contains a triazole ring instead of a diazole ring.
Uniqueness: (1-Ethyl-6-fluorobenzimidazol-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1-ethyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFN2O2/c1-2-13-5-12-8-3-6(10(14)15)7(11)4-9(8)13/h3-5,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYUHACENTXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.